2,2-Dimethylmorpholine-4-sulfonyl chloride
Description
2,2-Dimethylmorpholine-4-sulfonyl chloride is a sulfonyl chloride derivative of morpholine, characterized by two methyl groups at the 2-position of the morpholine ring and a sulfonyl chloride group at the nitrogen (4-position). This compound is primarily used as a reactive intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized molecules. Its morpholine backbone confers unique steric and electronic properties, distinguishing it from aromatic sulfonyl chlorides like benzene or biphenyl derivatives.
Properties
IUPAC Name |
2,2-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVXCWLNPDPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation Using Chlorosulfonic Acid
Reaction Overview
The most common synthetic route involves reacting 2,2-dimethylmorpholine with chlorosulfonic acid to introduce the sulfonyl chloride group at the nitrogen (4-position) of the morpholine ring:
$$
\text{2,2-Dimethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{2,2-Dimethylmorpholine-4-sulfonyl chloride} + \text{HCl}
$$
This reaction requires careful control of temperature and stoichiometry to avoid side reactions and degradation of the product.
Reaction Conditions and Procedure
- The reaction is typically carried out at low temperatures (0–5 °C) to control the exothermic nature of the sulfonylation.
- Anhydrous solvents such as dichloromethane are used to prevent hydrolysis of the sulfonyl chloride.
- The chlorosulfonic acid is added slowly to the morpholine solution to maintain reaction control.
- After completion, the reaction mixture is quenched with a sodium thiosulfate solution to neutralize excess chlorine or chlorinating agents.
- The organic phase is washed sequentially with saturated sodium bicarbonate and brine, dried over magnesium sulfate at low temperature (-78 °C), and concentrated under reduced pressure at temperatures below -10 °C to prevent decomposition.
- The crude product is further purified by suspension in dry diethyl ether at -78 °C, followed by filtration and drying under vacuum at low temperature.
Key Data from Literature
| Parameter | Details |
|---|---|
| Starting Material | 2,2-Dimethylmorpholine |
| Chlorinating Agent | Chlorosulfonic acid |
| Solvent | Dichloromethane (anhydrous) |
| Temperature Range | -5 °C to 5 °C |
| Quenching Agent | 1 M Sodium thiosulfate solution |
| Washing Steps | Saturated NaHCO3, brine |
| Drying Agent | MgSO4 at -78 °C |
| Purification | Suspension in dry diethyl ether at -78 °C |
| Yield | High, typically >70% (dependent on scale and conditions) |
This method is supported by detailed experimental procedures documented in sulfonyl chloride substrate syntheses.
Chlorination of Sulfoxide Intermediates
An alternative approach involves the chlorination of sulfoxide intermediates derived from the morpholine ring:
- Sulfoxide intermediates are first prepared by oxidation of the corresponding sulfide precursors.
- Chlorine gas is then passed through the reaction mixture under controlled temperature (5–15 °C) and stirring conditions.
- The reaction progress is monitored by HPLC to ensure complete conversion.
- After chlorination, the mixture is concentrated under reduced pressure at temperatures below 55 °C.
- Organic solvents like toluene can be added to dissolve suspended solids and facilitate isolation of the sulfonyl chloride product.
This approach is particularly useful in industrial-scale synthesis, where continuous chlorine gas feed and temperature control are feasible.
Optimization Notes and Reaction Control
- Temperature Control: Low temperatures minimize side reactions such as over-chlorination or decomposition.
- Solvent Choice: Anhydrous, non-nucleophilic solvents like dichloromethane or toluene are preferred.
- Quenching and Workup: Use of sodium thiosulfate to neutralize excess chlorine and careful washing to remove acidic impurities.
- Purification: Recrystallization or suspension in cold ether enhances purity.
- Handling: The compound is moisture-sensitive and should be stored under anhydrous conditions.
Summary Table: Preparation Methods Comparison
| Method | Starting Material | Chlorinating Agent | Solvent | Temperature Range | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Sulfonylation with Chlorosulfonic Acid | 2,2-Dimethylmorpholine | Chlorosulfonic acid | Dichloromethane | -5 to 5 °C | High selectivity, well-established | Requires strict moisture control |
| Chlorination of Sulfoxide Intermediates | Sulfoxide derivative of morpholine | Chlorine gas | Toluene, DCM | 5 to 15 °C | Suitable for scale-up, controlled reaction | Handling chlorine gas is hazardous |
| Thiocompound Chlorination (Analogous) | Thiophane (for related sulfonyl chloride) | Chlorine gas | Aqueous acetic/HCl | 20 to 30 °C | High yield for related sulfonyl chlorides | Not directly applicable to morpholine derivatives |
Research Findings and Industrial Relevance
- The steric hindrance from the 2,2-dimethyl groups on the morpholine ring influences the reactivity of the sulfonyl chloride group, requiring precise control of reaction conditions to achieve high yields.
- The sulfonyl chloride functionality is highly electrophilic, enabling further derivatization to sulfonamides and esters, making the compound valuable as a synthetic intermediate.
- Industrial processes emphasize continuous chlorine feed, temperature control, and efficient quenching to maximize yield and purity while minimizing hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Organic Synthesis
DMMSCl is widely used as a reagent in organic synthesis, particularly for the preparation of sulfonamides and other derivatives. Its sulfonyl chloride group can act as a leaving group in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of various sulfonamide derivatives, sulfonate esters, and sulfonothioates.
Biochemical Research
In biochemical research, DMMSCl is employed to modify biomolecules such as proteins and peptides. This modification is crucial for studying their structure and function. Notably, DMMSCl has demonstrated the ability to inhibit serine proteases by forming covalent bonds with serine residues in their active sites, effectively blocking substrate access .
Medicinal Chemistry
DMMSCl serves as an important intermediate in the development of pharmaceuticals. Its reactivity allows for the synthesis of biologically active compounds that can target specific diseases. For instance, sulfonamide derivatives synthesized from DMMSCl have shown potential anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the applications of DMMSCl in enzyme inhibition and biomolecule modification:
- Inhibition of Serine Proteases : Research indicates that DMMSCl effectively inhibits serine proteases by modifying the active site serine residue. This modification decreases enzymatic activity, which is critical for therapeutic applications where protease inhibition is desired .
- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinities of DMMSCl derivatives against specific protein targets. These studies suggest that modifications to the sulfonamide structure can enhance binding properties, potentially leading to more effective inhibitors .
Mechanism of Action
The mechanism of action of 2,2-Dimethylmorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular properties, and reactivity profiles of 2,2-dimethylmorpholine-4-sulfonyl chloride with related compounds:
Key Observations:
Steric Effects : The 2,2-dimethyl groups on the morpholine ring introduce significant steric hindrance, reducing nucleophilic attack at the sulfonyl chloride compared to less hindered compounds like 4-fluoro-2-methylbenzenesulfonyl chloride .
Electronic Effects : Aromatic sulfonyl chlorides (e.g., biphenyl-4-sulfonyl chloride) exhibit lower reactivity due to delocalized electron density in the aromatic system, whereas electron-withdrawing substituents (e.g., fluorine in 4-fluoro-2-methylbenzenesulfonyl chloride) enhance electrophilicity .
Stability and Handling
Research Findings and Industrial Relevance
Biological Activity
2,2-Dimethylmorpholine-4-sulfonyl chloride (DMMSCl) is an organosulfur compound characterized by its unique morpholine structure and sulfonyl chloride functional group. This compound has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry, particularly in the modification of biomolecules and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of DMMSCl is C₆H₁₂ClNO₃S. The compound features a morpholine ring with two methyl groups at the nitrogen atom's 2-position and a sulfonyl chloride group at the 4-position. This configuration contributes to its electrophilic nature, making it reactive towards nucleophiles.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃S |
| Functional Groups | Sulfonyl chloride (SO₂Cl) |
| Structure | Morpholine ring with two methyl groups |
Mechanism of Biological Activity
DMMSCl exhibits significant biological activity primarily through its ability to modify proteins and other biomolecules via sulfonylation reactions. The sulfonyl chloride group can react with nucleophilic sites in proteins, such as serine residues, leading to covalent modifications that can alter enzymatic functions.
- Enzyme Inhibition : DMMSCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues in their active sites. This mechanism has implications for understanding enzyme regulation and developing therapeutic agents targeting proteolytic pathways.
- Modification of Biomolecules : The compound can also be utilized to modify peptides and proteins, impacting their stability, activity, and interactions with other biomolecules.
Case Studies and Research Findings
Recent studies have explored the biological implications of DMMSCl in various contexts:
- Inhibition of Serine Proteases : Research indicates that DMMSCl effectively inhibits serine proteases by modifying the active site serine residue. This modification can lead to a decrease in enzymatic activity, which is crucial for therapeutic applications where protease inhibition is desired .
- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinities of DMMSCl derivatives against specific protein targets. These studies suggest that modifications to the sulfonamide structure can enhance binding properties, potentially leading to more effective inhibitors .
Applications in Medicinal Chemistry
The reactivity of DMMSCl makes it a valuable intermediate in synthesizing various biologically active compounds. Its applications include:
- Synthesis of Sulfonamide Derivatives : DMMSCl serves as a precursor for synthesizing sulfonamides, which have demonstrated diverse biological activities, including anticancer properties .
- Development of Therapeutics : The ability to modify biomolecules opens avenues for designing novel therapeutics targeting specific diseases, particularly those involving dysregulated protease activity.
Q & A
Basic: What are the critical steps to optimize the synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride for high yield?
Answer:
- Controlled Addition: Introduce reagents like thionyl chloride under cooling (e.g., 0–5°C) to prevent exothermic side reactions, such as decomposition of intermediates into alkyl chlorides and SO₂ .
- Solvent Choice: Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride group.
- Purification: Employ column chromatography or recrystallization with non-polar solvents to isolate the product. Validate purity via TLC or HPLC.
Advanced: How can competing sulfonylation side reactions be suppressed in sterically hindered substrates?
Answer:
- Temperature Modulation: Lower reaction temperatures (e.g., -10°C) reduce kinetic side reactions, favoring selective sulfonylation .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the sulfonyl chloride.
- Substrate Pre-activation: Protect reactive functional groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups to prevent undesired coupling .
Basic: Which spectroscopic methods are most reliable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy: ¹H NMR detects methyl groups (δ 1.2–1.4 ppm) and morpholine protons (δ 3.4–3.8 ppm). ¹³C NMR confirms sulfonyl (C-SO₂) at ~115 ppm .
- IR Spectroscopy: Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 224.05).
Advanced: How can contradictory stability data for sulfonyl chlorides under varying humidity conditions be resolved?
Answer:
- Controlled Stability Studies: Store samples in desiccators with defined humidity (e.g., 0%, 30%, 60% RH) and monitor degradation via HPLC at intervals.
- Kinetic Analysis: Plot degradation rates to identify critical moisture thresholds. Use Karl Fischer titration to quantify residual water in solvents .
- Solid-State Characterization: Perform XRPD to assess crystallinity changes impacting stability .
Basic: What safety measures are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose as halogenated waste.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
Advanced: How does the steric bulk of 2,2-dimethyl groups influence sulfonyl chloride reactivity in SN2 reactions?
Answer:
- Steric Hindrance Analysis: Molecular modeling (e.g., DFT calculations) predicts reduced accessibility to the sulfur center, slowing nucleophilic attack.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated nucleophiles to distinguish between SN1 and SN2 pathways.
- Substituent Studies: Synthesize analogs (e.g., 2-methyl vs. 2,2-dimethyl derivatives) and measure rate constants to quantify steric effects .
Advanced: What strategies address low reactivity of this compound in aqueous-phase reactions?
Answer:
- Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to shuttle the sulfonyl chloride into the aqueous phase for improved reactivity.
- Micellar Systems: Employ surfactants (e.g., SDS) to create hydrophobic microenvironments, stabilizing the reagent .
- Pre-activation: Convert the sulfonyl chloride to a more stable active ester (e.g., NHS ester) for controlled release in water .
Basic: How is the purity of this compound validated post-synthesis?
Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (ACN/H₂O gradient) to assess impurities.
- Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (error < 0.3%).
- Melting Point: Compare observed mp to literature values (e.g., NIST data) .
Advanced: What mechanistic insights explain unexpected byproducts during coupling reactions with this sulfonyl chloride?
Answer:
- Reaction Profiling: Use in-situ FTIR or LC-MS to detect intermediates (e.g., sulfonic anhydrides).
- Computational Modeling: Identify transition states leading to byproducts (e.g., over-sulfonylation) using Gaussian or ORCA software.
- Isotopic Labeling: Track sulfur or oxygen atoms via ³⁴S or ¹⁸O isotopes to elucidate pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
